molecular formula C18H12ClFN2O4S2 B2864939 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 1923107-98-5

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B2864939
CAS No.: 1923107-98-5
M. Wt: 438.87
InChI Key: VAKHGSYIPYAORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrimido[2,1-b][1,3]benzothiazole core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfonyl group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl-containing molecules.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating their function and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one include other sulfonyl-containing heterocycles. These compounds share some structural features but may differ in their specific functional groups or overall structure. Examples include:

    3-chloro-4-fluorophenylsulfone: A simpler compound with similar sulfonyl and phenyl groups.

    Indole derivatives: Compounds with similar heterocyclic structures but different functional groups.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-8-ethoxypyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4S2/c1-2-26-10-3-6-14-15(7-10)27-18-21-9-16(17(23)22(14)18)28(24,25)11-4-5-13(20)12(19)8-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKHGSYIPYAORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.